N-isopropyl-3,5-dimethoxyaniline
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines, with aniline (B41778) as the parent compound, are a fundamental class of organic compounds extensively used in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. ucalgary.ca The reactivity of the amino group and the aromatic ring can be finely tuned by introducing various substituents. chemistrysteps.com N-isopropyl-3,5-dimethoxyaniline is an example of a polysubstituted aniline, where the properties of the basic aniline structure are modified by an isopropyl group on the nitrogen atom and two methoxy (B1213986) groups on the benzene (B151609) ring. These substitutions influence the molecule's basicity, nucleophilicity, and the reactivity of the aromatic ring in electrophilic substitution reactions. libretexts.orglibretexts.org
Significance of Methoxy and Isopropyl Substituents in Chemical Structure and Reactivity
The chemical behavior of this compound is significantly dictated by its substituents. The two methoxy (-OCH3) groups at the 3 and 5 positions are powerful electron-donating groups. vaia.com Through the resonance effect, they increase the electron density on the aromatic ring, particularly at the ortho and para positions (2, 4, and 6 positions). This strong activation makes the ring highly susceptible to electrophilic aromatic substitution. byjus.com In contrast, the inductive effect of the electronegative oxygen atom slightly deactivates the meta positions relative to benzene. vaia.com
The N-isopropyl group, a bulky secondary alkyl substituent, introduces significant steric hindrance around the nitrogen atom. nih.govbyjus.com This steric bulk can influence the nucleophilicity of the amine, potentially hindering its reaction with sterically demanding electrophiles. stackexchange.comncert.nic.in The interplay between the electronic effects of the methoxy groups and the steric effects of the N-isopropyl group defines the compound's unique reactivity profile, making it a selective reagent in certain synthetic applications.
A study on the synthesis of novel squaraine derivatives for organic photovoltaic devices utilized this compound as a precursor. Its synthesis was achieved by reacting 1-bromo-3,5-dimethoxybenzene (B32327) with the corresponding amine and n-butyllithium in dry diethyl ether. This highlights its role as a key intermediate in creating complex molecules for materials science. guidechem.com
Overview of Academic Research Directions for Substituted Anilines
Research involving substituted anilines is diverse and dynamic. A major focus is in medicinal chemistry, where the aniline scaffold is present in many drugs. biopartner.co.uknih.gov However, anilines can be susceptible to metabolic oxidation, which can lead to toxicity. umich.edu Consequently, a significant research area involves the development of aniline isosteres or the modification of aniline-containing drugs to improve their metabolic stability and safety profiles. biopartner.co.uk Strategies include replacing the aniline group with other chemical moieties to enhance bioavailability, solubility, and receptor selectivity.
In synthetic chemistry, there is ongoing research to develop novel and efficient methods for the synthesis of polysubstituted anilines. This includes creating modular, multi-component reactions and catalytic systems to access a wide variety of aniline derivatives. rsc.org For instance, gold-catalyzed domino reactions have been developed for the three-component synthesis of substituted anilines. rsc.org Furthermore, methods to achieve unconventional substitution patterns, such as meta-amination of anisidines, are being explored to access novel chemical space for drug discovery. nih.gov
Substituted anilines are also crucial in materials science. They serve as building blocks for conductive polymers like polyaniline (PANI) and for specialized dyes used in applications such as organic photovoltaic (OPV) devices. mdpi.com Research in this area focuses on designing and synthesizing new aniline derivatives to create materials with tailored electronic and optical properties.
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The objective is to detail its position within the broader context of aromatic amine chemistry, with a specific emphasis on how its structural components—the N-isopropyl and 3,5-dimethoxy groups—govern its chemical properties and reactivity. Furthermore, it situates the study of this specific molecule within the wider academic and industrial research trends for substituted anilines, highlighting their importance in synthetic methodology, medicinal chemistry, and materials science. The information presented is based on documented research findings, excluding data from specified commercial suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Appearance | Colorless oil |
| Boiling Point (est.) | 280–300 °C |
| Solubility | Moderate in ethanol (B145695) |
Structure
3D Structure
Properties
CAS No. |
108103-33-9 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,5-dimethoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-9-5-10(13-3)7-11(6-9)14-4/h5-8,12H,1-4H3 |
InChI Key |
PQFGHNDKTDSVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropyl 3,5 Dimethoxyaniline and Its Advanced Derivatives
Classical Synthetic Pathways
Classical approaches to the synthesis of N-isopropyl-3,5-dimethoxyaniline rely on well-established organic reactions. These methods, while foundational, often involve multiple steps and may utilize harsh reagents.
Alkylation Strategies on 3,5-Dimethoxyaniline (B133145) Precursors
Direct N-alkylation of the primary amine, 3,5-dimethoxyaniline, represents a straightforward approach to introduce the isopropyl group. This method typically involves the reaction of the aniline (B41778) with an isopropyl halide, such as isopropyl chloride or bromide. googleapis.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the electrophilic carbon of the alkylating agent.
Challenges in this method can include over-alkylation, leading to the formation of the tertiary amine, and competing C-alkylation of the electron-rich aromatic ring, although N-alkylation is generally favored under controlled conditions. The use of a base is often required to neutralize the hydrogen halide byproduct.
Table 1: Representative Alkylation Strategies for Anilines
| Reactant | Alkylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Aniline | Isopropyl Chloride or n-Propyl Chloride | Hydrogen Fluoride (liquid phase) | Nuclear alkylation (isopropylation of the aniline nucleus) | googleapis.com |
Note: This table presents general aniline alkylation strategies that are applicable to the synthesis of this compound.
Reductive Amination Approaches
Reductive amination is a highly effective and widely used method for preparing N-alkylated amines. This two-step, one-pot process involves the reaction of 3,5-dimethoxyaniline with acetone (B3395972) to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine, this compound.
A variety of reducing agents can be employed for this transformation. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, compatible with a wide range of functional groups. nih.gov Other methods include catalytic hydrogenation over a metal catalyst, such as platinum or palladium, in a hydrogen atmosphere. google.comdtu.dk This approach is efficient, but the conditions, including pressure and temperature, must be carefully controlled. google.com
Table 2: Reductive Amination Conditions for Aniline Derivatives
| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Aniline | Acetone | Platinum catalyst, H₂ atmosphere, Alcohol/Ether additive | - | High yield, requires pressure (10-150 atm) and heat (100-250 °C) | google.com |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), THF | Mild, selective, high yields, compatible with acid-sensitive groups | nih.gov |
Multi-step Synthesis from Substituted Benzenes
The synthesis of this compound can be designed as a multi-step sequence starting from simpler, commercially available benzene (B151609) derivatives. The success of such a synthesis hinges on the correct ordering of reactions, taking into account the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. libretexts.orgyoutube.comyoutube.com
A logical retrosynthetic pathway might begin with 1,3-dimethoxybenzene (B93181). The synthesis would proceed as follows:
Nitration: Electrophilic nitration of 1,3-dimethoxybenzene would introduce a nitro group. The two methoxy (B1213986) groups are ortho-, para-directing, and strongly activating. They would direct the incoming nitro group to the C2, C4, or C6 position. The C2 position is sterically hindered, so substitution at C4 (or C6) is favored, yielding 1,5-dimethoxy-2-nitrobenzene or 1,3-dimethoxy-5-nitrobenzene (B8026002).
Reduction: The nitro group is a meta-director and must be converted to an ortho-, para-directing amino group. libretexts.orgyoutube.com The nitro group of the resulting compound is reduced to a primary amine using standard reducing agents like tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation, to yield 3,5-dimethoxyaniline. youtube.com
N-Isopropylation: The final step involves the introduction of the isopropyl group onto the nitrogen atom of 3,5-dimethoxyaniline using one of the methods described previously, such as reductive amination with acetone or direct alkylation. nih.govgoogle.com
This strategic approach ensures the correct placement of all functional groups on the benzene ring. libretexts.org
Strategies for Isopropyl Group Introduction
The introduction of the N-isopropyl group is a critical step in the synthesis. As highlighted in the preceding sections, two primary strategies dominate this transformation:
Direct Alkylation: This involves the Sₙ2 reaction between 3,5-dimethoxyaniline and an isopropyl halide. While direct, this method can be complicated by potential side reactions, such as the formation of dialkylated products. googleapis.com
Reductive Amination: This is often the preferred method due to its high selectivity and yields. nih.gov The reaction of 3,5-dimethoxyaniline with acetone generates an imine intermediate that is subsequently reduced to the target secondary amine. google.com This method avoids the issue of over-alkylation common in direct alkylation procedures. The choice of reducing agent, from metal hydrides like sodium triacetoxyborohydride to catalytic hydrogenation, allows for flexibility depending on the scale and the presence of other functional groups. nih.govgoogle.com
Advanced and Green Synthetic Techniques
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These advanced techniques are increasingly applied to the synthesis of amines, including this compound.
Catalytic Approaches in Amine Synthesis
Catalysis plays a central role in the development of advanced and green synthetic methods for amine synthesis. These approaches often offer higher efficiency, milder reaction conditions, and reduced waste compared to classical stoichiometric methods. mdpi.comnih.gov
Homogeneous Catalysis: Iron-catalyzed systems have been developed for the N-alkylation of anilines, providing an environmentally benign alternative to more toxic heavy metals. chemistryviews.org Other protocols use catalysts like samarium iodide under microwave conditions, which can accelerate reaction rates and improve yields. researchgate.net
Heterogeneous Catalysis: Solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. researchgate.net Examples include:
Supported Metal Nanoparticles: Nickel or copper nanoparticles on various supports can effectively catalyze the synthesis of secondary amines. researchgate.net
Zeolite-Based Catalysts: In the gas phase, zeolite catalysts can be used for the N-alkylation of anilines with alcohols. rsc.org These reactions can be run in continuous flow systems, enhancing efficiency. researchgate.net
γ-Al₂O₃ Catalysts: Gas-phase N-alkylation of anilines with alcohols can also be performed over γ-Al₂O₃ catalysts at elevated temperatures. google.com
These catalytic methods represent a move towards more sustainable chemical manufacturing by reducing energy consumption and waste generation. mdpi.comrasayanjournal.co.inresearchgate.net
Table 3: Examples of Advanced Catalytic Systems for N-Alkylation of Anilines
| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| FeSO₄·7H₂O | Arenes, Aminating Reagent | C-H Amination | Environmentally benign iron catalyst, runs at 40 °C | chemistryviews.org |
| Fe(ClO₄)₃/SiO₂ | Aromatic amines, Alcohols | N-Alkylation | High efficiency and selectivity, water is the only byproduct | researchgate.net |
| ZnCl₂/Ni-USY-acid | Aniline, iso-propanol | N-Alkylation | Heterogeneous catalyst, mild conditions | rsc.org |
| γ-Al₂O₃ | Anilines, Alcohols | Gas-phase N-Alkylation | Continuous process possible, operates at 200-400 °C | google.com |
Solvent-Free Synthesis Methodologies for Anilines
The pursuit of green chemistry has led to the development of solvent-free synthesis methods for anilines, which minimize waste and environmental harm. These techniques often involve solid-state reactions or the use of catalysts that function without a solvent. A notable example is the microwave-assisted solvent-free synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives, which demonstrates the potential for these green approaches in creating complex molecules. researchgate.net
One common solvent-free strategy is the direct amination of aryl halides with amines, facilitated by heating the reactants with a solid base and a suitable catalyst. For instance, a palladium-based catalyst could be employed to couple 3,5-dimethoxyiodobenzene with isopropylamine. Another approach utilizes solid acid or base catalysts to promote the reaction between a phenol (B47542) (like 3,5-dimethoxyphenol) and an amine under elevated temperatures. These solventless conditions often require higher temperatures or mechanical energy to overcome the reduced mobility of reactants.
Microwave-Assisted Synthesis Considerations
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, frequently resulting in improved yields and significantly shorter reaction times compared to conventional heating. semanticscholar.orgrsc.orgnih.gov This technology has been successfully applied to the synthesis of various N-heterocycles and other complex organic molecules. semanticscholar.orgrsc.org
In the synthesis of this compound, microwave irradiation could substantially improve the efficiency of N-alkylation of 3,5-dimethoxyaniline with an isopropyl halide. nih.gov The reaction is typically conducted in a sealed vessel designed for microwave synthesis, where the direct and rapid heating of the reaction mixture enhances the reaction rate. nih.gov Key factors for successful microwave-assisted synthesis include the choice of a high-boiling point, microwave-absorbing solvent (or solvent-free conditions), and appropriate power and temperature settings. nih.govnih.gov For instance, a method for synthesizing unsymmetrical azo dyes utilizes microwave irradiation to couple nitroarenes and aromatic amines in a single, rapid step. nih.gov
Flow Chemistry Applications in Aromatic Amine Synthesis
Flow chemistry, or continuous flow synthesis, provides several benefits over traditional batch processing, such as enhanced safety, scalability, and process control. The synthesis of aromatic amines is one area where this technology has been effectively implemented.
A flow chemistry setup for producing this compound might involve pumping streams of reactants, such as 3,5-dimethoxyaniline and an isopropylating agent, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. This allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized for high yields and selectivity. One potential application is in the reductive amination of 3,5-dimethoxybenzaldehyde (B42067) with isopropylamine, where the short residence time in the heated zone minimizes the formation of byproducts.
Synthesis of Analogues and Functionalized Derivatives
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the two methoxy groups and the N-isopropylamino group. wikipedia.orglibretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions. youtube.com
Key electrophilic aromatic substitution reactions include:
Halogenation: Introducing a halogen atom using reagents like N-bromosuccinimide.
Nitration: Adding a nitro group with a mild nitrating agent.
Friedel-Crafts Acylation/Alkylation: Attaching an acyl or alkyl group, which may require protection of the amino group.
The combined directing effects of the substituents make positions 2, 4, and 6 the most likely sites for electrophilic attack.
Interactive Data Table: Directing Effects of Substituents
| Substituent | Position | Directing Effect |
| -OCH3 | 3, 5 | ortho, para-directing |
| -NH-isopropyl | 1 | ortho, para-directing |
The secondary amine in this compound allows for further substitutions on the nitrogen atom.
N-Alkylation: Additional alkyl groups can be introduced to form tertiary amines by reacting with an alkyl halide in the presence of a base. A green N-alkylation method utilizes propylene (B89431) carbonate as both the reagent and solvent, avoiding the need for genotoxic alkyl halides. mdpi.com
N-Acylation: The formation of amides can be achieved by reacting the aniline with an acyl chloride or acid anhydride.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. bohrium.com this compound can serve as a key building block in various MCRs. rug.nlnih.gov
One prominent example is the Ugi four-component reaction (Ugi-4CR) , which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nl this compound can act as the amine component, enabling the rapid generation of diverse molecular scaffolds. The development of "universal convertible isocyanides" further expands the utility of Ugi reactions, allowing for applications in both Ugi-4CR and Ugi-tetrazole reactions under various conditions. rug.nl
Another relevant MCR is the Mannich reaction , which involves the aminoalkylation of a carbonyl compound. The electron-rich nature of the aniline also allows it to participate in reactions like the Povarov reaction for synthesizing tetrahydroquinolines. The use of unconventional solvents like water, ionic liquids, and polyethylene (B3416737) glycols can further enhance the efficiency and greenness of these MCRs. bohrium.com
Reactivity and Mechanistic Studies of N Isopropyl 3,5 Dimethoxyaniline
Electrophilic Aromatic Substitution Reactions of the Aromatic Ring
The benzene (B151609) ring of N-isopropyl-3,5-dimethoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. Both the N-isopropylamino group and the two methoxy (B1213986) groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. ucalgary.ca
The regiochemical outcome of EAS reactions on this compound is directed by the combined influence of the N-isopropylamino and methoxy substituents. Both types of groups are known as ortho, para-directors. ucalgary.ca
N-Isopropylamino group (-NHCH(CH₃)₂): This is a strongly activating group and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to it.
Methoxy groups (-OCH₃): These are also activating, ortho, para-directing groups. The methoxy group at C3 directs to C2 and C4, while the methoxy group at C5 directs to C4 and C6.
The directing effects of all three substituents converge, strongly favoring substitution at the C2, C4, and C6 positions. The C4 position is unique as it is para to the powerful N-isopropylamino director and simultaneously ortho to both methoxy groups. The C2 and C6 positions are ortho to the N-isopropylamino group and one methoxy group, while being para to the other methoxy group. This confluence of directing effects makes positions C2, C4, and C6 the most probable sites for electrophilic attack.
The N-isopropylamino group is generally a stronger activating group than a methoxy group. However, the bulky nature of the isopropyl group can introduce steric hindrance, potentially disfavoring substitution at the adjacent ortho positions (C2 and C6) compared to the less hindered para position (C4). Therefore, electrophilic substitution is anticipated to occur preferentially at the C4 position. In cases where the electrophile is small, a mixture of C4 and C2/C6 substituted products might be expected.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups Directing to this Position | Steric Hindrance | Predicted Reactivity |
| C4 | N-Isopropylamino (para), 2 x Methoxy (ortho) | Low | Major Product |
| C2, C6 | N-Isopropylamino (ortho), 2 x Methoxy (ortho/para) | Moderate | Minor Product(s) |
Friedel-Crafts reactions on aromatic amines are often problematic. libretexts.org The basic nitrogen atom of the amine can react with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. ucalgary.calibretexts.org This interaction forms a deactivating ammonium (B1175870) salt, which renders the aromatic ring less susceptible to electrophilic attack. libretexts.orglibretexts.org
However, studies on the parent compound, 3,5-dimethoxyaniline (B133145), have demonstrated that a highly regioselective Friedel-Crafts alkylation can be achieved. researchgate.net This was accomplished using aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent, which successfully yielded the para-alkylated product. researchgate.net This suggests that under modified conditions that avoid traditional Lewis acids, C-alkylation of this compound at the C4 position could be feasible.
Friedel-Crafts acylation of the aromatic ring is unlikely. The nucleophilic nitrogen of the amine functionality is more reactive towards acylating agents than the aromatic ring, leading to N-acylation instead of C-acylation (see section 3.2.1).
Reactions Involving the Amine Functionality
The N-isopropylamino group itself can participate in various reactions, most notably those where the nitrogen atom acts as a nucleophile.
As a secondary amine, this compound is expected to readily undergo acylation. This reaction involves treating the amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. ncert.nic.inbyjus.com The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable N,N-disubstituted amide. jove.comlibretexts.org This reaction is generally efficient and high-yielding for secondary amines. libretexts.org
Table 2: General Reaction Scheme for N-Acylation
| Reactants | Reagents | Product |
| This compound + Acetyl Chloride | Pyridine | N-acetyl-N-isopropyl-3,5-dimethoxyaniline |
| This compound + Acetic Anhydride | Pyridine | N-acetyl-N-isopropyl-3,5-dimethoxyaniline |
Further alkylation of the secondary amine nitrogen in this compound is possible, which would lead to the formation of a tertiary amine. This can be achieved by reacting the amine with an alkyl halide. However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. libretexts.org The use of specific catalysts and reaction conditions, such as those involving metal-organic frameworks or gas-phase reactions over alumina (B75360) catalysts, has been explored for the N-alkylation of various aniline (B41778) derivatives. google.comrsc.org Another approach involves the use of tosylates as alkylating agents, which can be a cost-effective alternative to alkyl halides. akademisains.gov.my
Condensation Reactions (e.g., Schiff Base Formation for Dimethoxyaniline derivatives)
Condensation reactions, particularly the formation of Schiff bases (imines), are fundamental transformations for aniline derivatives. These reactions involve the nucleophilic attack of the aniline's nitrogen atom on a carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-C=N-) group. internationaljournalcorner.comekb.eg For derivatives of 3,5-dimethoxyaniline, the electronic and steric environment significantly influences this process.
The two methoxy groups at the meta-positions of the aniline ring are powerful electron-donating groups. They increase the electron density on the aromatic ring and, consequently, the nucleophilicity of the amine nitrogen, which can facilitate the initial attack on the carbonyl group. However, the N-isopropyl group introduces considerable steric hindrance around the nitrogen atom. This bulkiness can impede the approach of the amine to the carbonyl compound, potentially slowing down the reaction rate compared to a primary aniline like 3,5-dimethoxyaniline.
The general mechanism for Schiff base formation is well-established and proceeds via a carbinolamine intermediate. The stability of this intermediate and the ease of the subsequent dehydration step are crucial. Studies on Schiff bases derived from substituted anilines show that the reaction is often catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. ekb.eg
Research on Schiff bases prepared from 3,5-dimethoxyaniline and various aldehydes demonstrates the feasibility of these condensation reactions. researchgate.netresearchgate.net For instance, the reaction of 3,5-dimethoxyaniline with different substituted aldehydes has been shown to proceed efficiently, yielding a range of Schiff base products. researchgate.net The formation of the imine bond is typically confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching vibration in the infrared (IR) spectrum around 1600-1630 cm⁻¹ and the azomethine proton signal in ¹H NMR spectra. researchgate.netajol.info
Table 1: Examples of Condensation Reactions with Aniline Derivatives This table is generated based on data for related aniline compounds to illustrate the principles of condensation reactions.
| Aniline Reactant | Aldehyde/Ketone Reactant | Product Type | Spectroscopic Evidence (C=N stretch, cm⁻¹) | Reference |
|---|---|---|---|---|
| 3,5-Dimethoxyaniline | Substituted Benzaldehydes | Schiff Base | ~1600 | researchgate.net |
| 2-(Methylthio)aniline Derivatives | p-Methoxysalicylaldehyde | Schiff Base | ~1614-1630 | ajol.info |
| o-Aminobenzoic Acid | 4-Methoxybenzaldehyde | Schiff Base | Not specified | imist.ma |
| p-Nitroaniline | Glyoxal | Schiff Base | Not specified | ekb.eg |
Oxidation and Reduction Chemistry of the Aniline Moiety
The aniline moiety is redox-active and can undergo both oxidation and reduction reactions. The redox potential is highly sensitive to the nature and position of substituents on the aromatic ring. umn.eduresearchgate.net
Oxidation: The oxidation of substituted anilines typically involves a one-electron transfer to form a radical cation. umn.edu The stability of this radical cation is influenced by the electronic properties of the substituents. Electron-donating groups, such as the methoxy (–OCH₃) and isopropyl (–CH(CH₃)₂) groups in this compound, increase the electron density of the aromatic ring and stabilize the resulting positive charge. This stabilization lowers the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. umn.edu
Computational and electrochemical studies on a series of substituted anilines have established a strong correlation between their oxidation potentials and the energy of the Highest Occupied Molecular Orbital (HOMO). umn.edu The presence of multiple electron-donating groups raises the HOMO energy, facilitating electron removal. In cyclic voltammetry experiments, the oxidation of anilines often appears as an irreversible or quasi-reversible wave, indicating that the initially formed radical cation can undergo subsequent follow-up reactions, such as dimerization or polymerization. researchgate.net For this compound, the bulky isopropyl group might provide some kinetic stability to the radical cation by sterically hindering intermolecular reactions.
Table 2: One-Electron Oxidation Potentials for Selected Substituted Anilines in Aqueous Solution This table presents data for related compounds to contextualize the expected behavior of this compound.
| Compound | Substituents | Calculated Oxidation Potential (V) | Key Finding | Reference |
|---|---|---|---|---|
| Aniline | None | 0.91 | Baseline value | umn.edu |
| 3-Methoxyaniline | 3-OCH₃ | 0.82 | Electron-donating group lowers potential | umn.edu |
| 4-Methoxyaniline | 4-OCH₃ | 0.68 | Stronger effect from para position | umn.edu |
| 3,5-Dimethoxyaniline | 3,5-(OCH₃)₂ | 0.77 | Two meta groups lower potential | umn.edu |
| N-Methylaniline | N-CH₃ | Not specified | N-alkylation affects potential | umn.edu |
Reduction: The aniline functional group itself is generally stable towards reduction under typical catalytic hydrogenation or chemical reduction conditions. The synthesis of anilines often involves the reduction of a precursor functional group, most commonly a nitro (–NO₂) group. The transformation of a substituted nitrobenzene (B124822) to the corresponding aniline is a fundamental process, typically achieved through methods like catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) or electrochemical reduction. acs.org The selective electrochemical reduction of substituted nitroarenes to anilines can be achieved with high efficiency, requiring six electrons per mole of substrate for the complete conversion. acs.org Therefore, while this compound itself is resistant to reduction, its synthesis would likely involve the reduction of a precursor such as 1,3-dimethoxy-5-nitrobenzene (B8026002) followed by N-isopropylation.
Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed couplings for related anilines)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com Anilines and their derivatives are common substrates in several of these transformations, including the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction. nih.govrsc.orgmdpi.com
This compound can participate in these reactions in two primary ways:
As a nucleophile (in N-arylation): The N-H bond of a precursor like 3,5-dimethoxyaniline can react with an aryl halide or triflate in a Buchwald-Hartwig amination to form a tertiary amine. If this compound were to be synthesized via this route, 3,5-dimethoxyaniline would be coupled with an isopropyl halide or equivalent.
As a coupling partner (via C-H activation or from a halogenated derivative): The aromatic ring of this compound contains reactive C-H bonds that can be functionalized. More commonly, a halogenated version of the aniline (e.g., an iodo- or bromo- derivative) would be used as the electrophilic partner in cross-coupling reactions like the Suzuki or Heck reaction. youtube.com
The presence of the N-isopropyl and two methoxy groups would influence the reactivity. The electron-rich nature of the ring facilitates the initial oxidative addition step in many Pd-catalyzed cycles if the aniline is halogenated. The nitrogen atom itself can act as a directing group, guiding the metal catalyst to activate an ortho C-H bond. nih.govnih.gov However, the steric bulk of the N-isopropyl group could influence the efficiency and regioselectivity of such transformations.
Well-defined Palladium(II)-NHC (N-Heterocyclic Carbene) precatalysts, often stabilized by an aniline ligand, have shown high activity in various cross-coupling reactions. nih.gov The use of diverse aniline scaffolds as ligands highlights their significant role in fine-tuning the catalytic cycle. nih.gov Bimetallic nanoparticles, such as gold-palladium alloys, have also been developed for the synthesis of N-substituted anilines through dehydrogenative aromatization. rsc.org
Table 3: Examples of Metal-Catalyzed Reactions Involving Aniline Scaffolds
| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | [Pd(IPr)(AN)Cl₂] | Aryl Amide & Aryl Boronic Acid | Biaryl | Aniline as a stabilizing ligand in precatalyst | nih.gov |
| Dehydrogenative Aromatization | Au–Pd/Al₂O₃ | Cyclohexanone & Amine | N-Substituted Aniline | Direct synthesis from non-aromatic precursors | rsc.org |
| C-H Functionalization | Rh(III) catalyst | N-Nitrosoaniline & Allyl Alcohol | Ortho-functionalized Aldehyde | Nitroso group as a traceless directing group | nih.govfrontiersin.org |
| Dehydrogenative Heck Reaction | Pd(OAc)₂ | Heteroarene & Alkene | Alkenylated Heteroarene | C-C bond formation from two C-H bonds | mdpi.com |
Reaction Kinetics and Thermodynamic Considerations for Derivatization
The kinetics and thermodynamics of reactions involving this compound are dictated by the electronic and steric factors of its substituents.
Thermodynamics: The derivatization of anilines involves changes in standard enthalpy (ΔH⁰) and entropy (ΔS⁰). In adsorption studies of aniline onto substrates, which can be analogous to the initial binding step in a reaction, the process is often driven by enthalpy, indicating a favorable interaction between the molecule and the surface. researchgate.net For this compound, the electron-donating methoxy groups enhance the polarity and potential for hydrogen bonding (via the N-H proton), which could lead to a favorable (negative) enthalpy of interaction with polar reagents or catalysts.
Thermodynamic parameters for the adsorption of aniline monomers have been investigated, showing that the standard affinity (-Δμ⁰) and enthalpy changes are measurable quantities that describe the driving force of the interaction. researchgate.net In derivatization reactions, the formation of stable products is the ultimate thermodynamic driver. The formation of a C=N bond in a Schiff base or a new C-C bond in a coupling reaction is typically an exothermic process, favoring product formation.
Kinetics: The rate of reaction is governed by the activation energy of the rate-determining step. For this compound:
Electronic Effects: The electron-donating methoxy groups increase the nucleophilicity of the nitrogen and the electron density of the ring, which can accelerate reactions where the aniline acts as a nucleophile or participates in electrophilic aromatic substitution. In metal-catalyzed couplings, this electron-rich character can speed up the oxidative addition step. umn.edu
Steric Effects: The N-isopropyl group provides significant steric hindrance. This can slow down reactions by physically blocking the reactive site (the nitrogen atom or the ortho positions). For example, in Schiff base formation, the bulky group can hinder the approach to the aldehyde's carbonyl carbon. Similarly, in ortho-metalation reactions, the isopropyl group may clash with the large metal-ligand complex, potentially reducing the reaction rate or altering the regioselectivity.
Controlling reaction conditions such as temperature, catalyst choice, and solvent is crucial for managing these kinetic factors. For instance, in metal-catalyzed couplings, the choice of ligand on the metal center can be tuned to accommodate the steric bulk of the aniline substrate. nih.gov
Spectroscopic and Structural Characterization of N Isopropyl 3,5 Dimethoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Integration for Structural Elucidation
For the aromatic portion of the molecule, the three protons on the benzene (B151609) ring exhibit a characteristic splitting pattern. The proton at the C2 position and the proton at the C6 position are chemically equivalent and appear as a doublet, while the proton at the C4 position appears as a triplet. The two methoxy (B1213986) groups at positions C3 and C5 are equivalent and thus produce a sharp singlet in the spectrum.
The isopropyl group attached to the nitrogen atom gives rise to a septet for the methine (CH) proton due to coupling with the six equivalent methyl (CH₃) protons. These six methyl protons, in turn, appear as a doublet due to coupling with the single methine proton. The N-H proton typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for N-Isopropyl-3,5-dimethoxyaniline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic H (H-2, H-6) | ~6.0-6.2 | d | 2H |
| Aromatic H (H-4) | ~5.8-6.0 | t | 1H |
| Methoxy (2 x -OCH₃) | ~3.7 | s | 6H |
| N-H | Variable (broad) | s | 1H |
| Isopropyl CH | ~3.5-3.7 | sept | 1H |
| Isopropyl CH₃ | ~1.2 | d | 6H |
Note: The predicted chemical shifts are based on analogous compounds and general NMR principles. Actual values may vary.
¹³C NMR Spectral Analysis: Chemical Shifts and Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methoxy carbons, and the carbons of the isopropyl group.
The two methoxy-substituted aromatic carbons (C3 and C5) would be equivalent and show a signal in the downfield region typical for oxygen-bearing aromatic carbons. The carbon attached to the nitrogen (C1) would also be in this region. The C2 and C6 carbons would be equivalent, as would the C4 carbon, appearing at distinct chemical shifts in the aromatic region. The two equivalent methoxy carbons will produce a single sharp signal. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-NH) | ~150 |
| C3, C5 (C-OCH₃) | ~160 |
| C2, C6 | ~95 |
| C4 | ~90 |
| Methoxy (-OCH₃) | ~55 |
| Isopropyl CH | ~45 |
| Isopropyl CH₃ | ~23 |
Note: The predicted chemical shifts are based on analogous compounds and general NMR principles. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons (H-2/H-6 with H-4) and within the isopropyl group (the CH methine proton with the CH₃ methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would confirm the assignments by linking the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the methoxy proton singlet and the methoxy carbon signal.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.
Identification of Characteristic Functional Group Vibrations (N-H, C-H aromatic, C-O stretch)
The IR spectrum of this compound is expected to show several characteristic absorption bands. A medium to sharp band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O bonds of the methoxy groups would be observed as strong bands in the region of 1250-1000 cm⁻¹.
Analysis of Aromatic Ring and Substituent Stretching Modes
The aromatic ring itself gives rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. The presence of the isopropyl group would be indicated by C-H stretching and bending vibrations.
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| Asymmetric C-O-C Stretch | 1200-1275 | Strong |
| Symmetric C-O-C Stretch | 1000-1075 | Strong |
| Aromatic C-H Bend (out-of-plane) | 675-900 | Strong |
Note: The predicted frequencies are based on general IR correlation tables and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of this compound and its derivatives.
Table 1: Molecular Weights of 3,5-Dimethoxyaniline (B133145) and a Derivative
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,5-Dimethoxyaniline | 10272-07-8 | (CH₃O)₂C₆H₃NH₂ | 153.18 sigmaaldrich.comsigmaaldrich.com |
| N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | 83777-30-4 | C₁₃H₂₀NNaO₆S | 341.36 sigmaaldrich.com |
The fragmentation pattern in mass spectrometry offers a virtual fingerprint of a molecule, revealing its structural components. For amine compounds, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of this compound, the cleavage of the C-C bond adjacent to the nitrogen atom is expected to be a significant fragmentation event. libretexts.org This would result in the loss of a methyl group from the isopropyl moiety, leading to a stable secondary carbocation.
The fragmentation of related aniline (B41778) derivatives often involves characteristic losses. For example, in ketamine analogues, which share some structural motifs, fragmentation includes the loss of methyl, ethyl, and propyl radicals. mdpi.com The analysis of N,N-dimethylisopropylamine also shows cleavage at the alpha C-C bond upon excitation. nih.gov The stability of the resulting fragment ions, such as carbocations and acylium ions, dictates the intensity of the peaks in the mass spectrum, with more stable ions producing taller peaks. libretexts.org The presence of the dimethoxy-substituted aromatic ring will also influence the fragmentation, potentially leading to characteristic ions corresponding to the dimethoxybenzene moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation and chromophores.
The UV-Vis spectrum of aniline and its derivatives typically exhibits absorption bands corresponding to π→π* transitions within the aromatic ring. For 3,5-dimethoxyaniline derivatives, the presence of electron-donating methoxy groups influences the energy of these transitions. In a study of Schiff bases derived from 3,5-dimethoxyaniline, the chemical structures were confirmed using UV-visible spectroscopy among other techniques. researchgate.net
For poly(2,5-dimethoxyaniline), three absorption bands were observed at 370 nm, 470 nm, and 690 nm at different applied potentials. scielo.br The absorption maxima of azo dyes containing a substituted phenylazo group, which are structurally related to aniline derivatives, show bands that can be assigned to π→π* transitions in the aromatic rings and n→π* transitions in the N=N bonds. researchgate.net
Table 2: UV-Vis Absorption Maxima for a Related Polymer
| Compound | Absorption Maxima (nm) |
| Poly(2,5-dimethoxyaniline) Film | 370, 470, 690 scielo.br |
The polarity of the solvent can significantly influence the position of absorption maxima in UV-Vis spectra, a phenomenon known as solvatochromism. For aniline derivatives, changes in solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the absorption bands. researchgate.net In a study on a quinolinone derivative, increasing the solvent polarity from ethanol (B145695) to water caused a shift in the absorption peaks, indicating solvent-solute interactions. researchgate.net The absorption maxima of certain azo dyes are strongly dependent on the solvent, varying with solvent polarity. researchgate.net This effect is attributed to interactions between the dye molecule and the solvent, which can alter the electronic distribution and, consequently, the energy of electronic transitions.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific X-ray crystal structure for this compound was found in the provided search results, the crystal structure of the parent compound, 3,5-dimethoxyaniline, would reveal the precise geometry of the dimethoxybenzene ring and the amino group. This information is crucial for understanding how the molecule packs in the solid state and the nature of its intermolecular interactions, such as hydrogen bonding. biosynth.com The structural details obtained from X-ray crystallography are invaluable for computational modeling and for understanding the structure-property relationships of its derivatives.
Determination of Solid-State Molecular Structure and Conformation
The three-dimensional arrangement of atoms in a molecule and its preferred orientation in the solid state are determined through techniques like X-ray crystallography. For aromatic compounds with flexible substituent groups, such as the methoxy and isopropyl groups in this compound, the conformation is of particular interest.
A case study of a related compound, 3,3'-dimethoxybiphenyl (B1581302), reveals key conformational features that are relevant to dimethoxy-substituted aromatic systems. The crystal structure of 3,3'-dimethoxybiphenyl was determined to be in the monoclinic space group P21/c. ias.ac.in The conformation of the biphenyl (B1667301) system is defined by the torsion angle between the two phenyl rings, which was found to be approximately 37.5°. ias.ac.in This deviation from planarity is a common feature in substituted biphenyls.
Table 1: Selected Crystallographic and Conformational Data for 3,3'-dimethoxybiphenyl ias.ac.in
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.706(1) |
| b (Å) | 11.745(2) |
| c (Å) | 12.721(2) |
| β (°) | 92.31(1) |
| Z (molecules/unit cell) | 4 |
| Inter-ring Torsion Angle (°) | 37.5 |
| Deviation of O1 from Ring Plane (Å) | 0.046(1) |
| Deviation of O1' from Ring Plane (Å) | 0.234(1) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The cohesion of molecules in a crystal is governed by a network of intermolecular interactions. While strong hydrogen bonds, such as those involving O-H or N-H donors and highly electronegative acceptors, are often dominant, weaker interactions like C-H···O hydrogen bonds can also play a significant role in determining the crystal packing.
In the crystal structure of 3,3'-dimethoxybiphenyl, the primary intermolecular forces responsible for crystal cohesion are weak C-H···O hydrogen bonds. ias.ac.in These interactions involve hydrogen atoms from the phenyl rings acting as donors and the oxygen atoms of the methoxy groups acting as acceptors. The geometrical details of these hydrogen bonds are crucial for understanding the stability of the crystal lattice.
Table 2: Hydrogen Bond Geometry for 3,3'-dimethoxybiphenyl ias.ac.in
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(2)-H(2)···O(1') | 0.93 | 2.58 | 3.485(2) | 164 |
| C(6)-H(6)···O(1') | 0.93 | 2.65 | 3.468(2) | 147 |
| C(4')-H(4')···O(1) | 0.93 | 2.56 | 3.469(2) | 165 |
In the case of this compound, the presence of the N-H group introduces the possibility of stronger N-H···O or N-H···N hydrogen bonds, in addition to the weaker C-H···O interactions. The specific pattern of hydrogen bonding would depend on the steric accessibility of the N-H proton and the acceptor sites on neighboring molecules.
Crystal Packing and Polymorphism Studies
The packing diagram of 3,3'-dimethoxybiphenyl shows that the molecules are arranged in a staggered fashion, with the methoxy groups of adjacent molecules overlapping. ias.ac.in This arrangement facilitates the formation of the C-H···O hydrogen bonds that stabilize the structure.
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance have the same chemical composition but differ in their crystal structure, leading to variations in physical properties such as melting point, solubility, and stability. The study of polymorphism is critical in fields like pharmaceuticals and materials science. While no specific studies on the polymorphism of this compound were identified, it is a phenomenon that should be considered for substituted anilines, as subtle changes in crystallization conditions can potentially lead to different crystal forms with distinct properties.
Theoretical and Computational Studies of N Isopropyl 3,5 Dimethoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into molecular behavior. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, with the choice of method and basis set being crucial for obtaining accurate results.
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. A key part of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional for this purpose. nih.govnih.gov
For N-isopropyl-3,5-dimethoxyaniline, DFT would be employed for several key purposes:
Geometry Optimization: DFT calculations are used to find the lowest energy arrangement of atoms in the molecule, known as the equilibrium geometry. This process computationally explores the potential energy surface of the molecule to locate the structure with the minimum energy, thus predicting bond lengths, bond angles, and dihedral angles.
Electronic Structure Prediction: Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of molecular orbitals. nih.gov The MEP map, for example, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. researchgate.net While HF systematically neglects electron correlation, leading to some inaccuracies, it often serves as a starting point for more advanced and accurate methods.
More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are capable of achieving very high accuracy, often referred to as the "gold standard" in computational chemistry. However, these methods are computationally very demanding. researchgate.net For a molecule the size of this compound, high-level ab initio calculations would be extremely resource-intensive and are typically reserved for benchmarking results obtained from more economical methods like DFT. researchgate.net
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is a critical parameter in any quantum chemical calculation, as it directly impacts the accuracy of the results and the computational time required. mit.edu Basis sets range from minimal, which use one function per atomic orbital, to very large sets that provide a more flexible and accurate description of the electron distribution.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.net The notation provides information about the composition of the basis set:
Split-valence: (e.g., 6-31G) The core electrons are described by a single basis function, while the valence electrons are described by two or more functions, allowing for more flexibility in bonding regions.
Polarization functions: (e.g., (d,p)) These functions describe the distortion of atomic orbitals in a molecular environment and are crucial for accurately modeling chemical bonds.
Diffuse functions: (e.g., + or aug-) These are important for describing anions or molecules with significant lone pair electrons.
For this compound, a typical calculation might employ a split-valence basis set with both polarization and diffuse functions, such as 6-311++G(d,p), to accurately capture the electronic details of the aniline (B41778) ring, the methoxy (B1213986) groups, and the nitrogen lone pair. researchgate.net Validation of the chosen computational parameters involves comparing calculated properties against known experimental data for structurally similar molecules to ensure the selected level of theory is appropriate. nih.gov
Table 1: Overview of Common Basis Sets in Quantum Chemistry
| Basis Set Type | Example | Description | Typical Application |
|---|---|---|---|
| Pople Style | 6-31G(d,p) | A split-valence basis set with d-polarization functions on heavy atoms and p-polarization functions on hydrogen atoms. | Routine geometry optimizations and frequency calculations for medium-sized organic molecules. |
| Pople Style | 6-311++G(d,p) | A triple-split valence basis set with diffuse functions on both heavy atoms and hydrogen, plus polarization functions. | Provides a more accurate description of anions, lone pairs, and non-covalent interactions. |
| Dunning Correlation-Consistent | cc-pVDZ | "Correlation-consistent polarized Valence Double-Zeta." Systematically designed to converge towards the complete basis set limit. | Good for calculations where electron correlation is important. |
| Dunning Correlation-Consistent | aug-cc-pVTZ | "Augmented correlation-consistent polarized Valence Triple-Zeta." Includes diffuse functions for better description of weakly bound systems. | High-accuracy calculations and studies of excited states or anions. |
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are spread across the entire molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, is fundamental to understanding a molecule's reactivity and electronic properties.
The two most important molecular orbitals in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A high HOMO energy indicates a greater ability to donate electrons. mdpi.com
The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. A low LUMO energy indicates a greater ability to accept electrons. mdpi.com
For this compound, the spatial distribution of these orbitals can be predicted based on its structure. The HOMO is expected to be primarily located on the electron-rich aromatic ring and the nitrogen atom of the aniline group, reflecting the electron-donating character of this moiety. The LUMO is likely to be distributed across the π-system of the benzene (B151609) ring. Computational analysis would provide precise visualizations of these orbital distributions. youtube.com
The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap (ΔE). ajchem-a.com This gap is a critical descriptor of molecular properties:
Chemical Reactivity and Stability: A small HOMO-LUMO gap suggests that the molecule is more easily polarized and requires less energy to excite an electron from the HOMO to the LUMO. This corresponds to higher chemical reactivity and lower kinetic stability. nih.govnih.gov Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. mdpi.com
Optical Properties: The HOMO-LUMO gap is related to the electronic absorption properties of a molecule. The energy of the gap corresponds to the energy of the lowest electronic transition. A smaller gap means the molecule can be excited by lower-energy (longer wavelength) light, which can influence its color and suitability for applications in optical materials. ajchem-a.compsu.edu
For this compound, the electron-donating methoxy and isopropylamino groups would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted aniline and making the molecule more reactive.
Table 2: Relationship Between HOMO-LUMO Gap and Molecular Properties
| HOMO-LUMO Gap | Implied Property | Description |
|---|---|---|
| Small | High Chemical Reactivity | The molecule is considered "soft," meaning it is more polarizable and likely to participate in chemical reactions. mdpi.com |
| Small | Low Kinetic Stability | Less energy is required to induce an electronic transition, making the molecule more susceptible to chemical change. nih.gov |
| Large | Low Chemical Reactivity | The molecule is considered "hard," indicating it is less polarizable and less likely to react. mdpi.com |
| Large | High Kinetic Stability | A significant amount of energy is needed to promote an electron to the LUMO, leading to greater stability. |
| Small | Potential for Color | The molecule may absorb light in the visible spectrum, as the electronic transition energy is lower. |
Spectroscopic Property Prediction
Comprehensive theoretical predictions of the spectroscopic properties of this compound are not currently available in published research.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
There are no available computational studies that predict the NMR chemical shifts of this compound. While experimental ¹H NMR data has been recorded for this compound as part of synthetic procedures, the absence of corresponding computational data prevents any correlation or comparative analysis. researchgate.netmdpi.com
Vibrational Frequency Calculations (IR, Raman)
No computational studies detailing the vibrational frequencies (IR, Raman) for this compound have been found in the scientific literature. Such calculations would typically involve methods like Density Functional Theory (DFT) to predict the vibrational modes of the molecule.
UV-Vis Absorption Spectrum Simulations
Simulations of the UV-Vis absorption spectrum for this compound, which would provide insight into its electronic transitions, have not been reported. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used for such predictions.
Reaction Mechanism Elucidation
The mechanistic pathways of reactions involving this compound have not been the subject of detailed computational investigation.
Transition State Identification and Activation Energy Calculations
There is no published research on the identification of transition states or the calculation of activation energies for reactions involving this compound. Such studies are crucial for understanding the kinetics and feasibility of chemical transformations.
Intramolecular Charge Transfer Studies
Investigations into intramolecular charge transfer (ICT) characteristics of this compound are absent from the literature. For related, more complex molecular systems, DFT has been employed to study ICT, but this has not been extended to this specific aniline derivative. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations would provide a detailed picture of its behavior at the atomic level, offering insights into its structural flexibility and its interactions with surrounding molecules. This is achieved by numerically solving Newton's equations of motion for a system of interacting particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve.
Conformational Analysis and Flexibility
A key application of MD simulations is the exploration of a molecule's conformational landscape. scribd.comnih.gov this compound possesses several rotatable bonds, primarily around the C-N bond connecting the isopropyl group to the aniline nitrogen and the C-O bonds of the methoxy groups. The rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformations.
A conformational analysis would aim to identify the most stable, low-energy conformations of the molecule. nih.gov This involves mapping the potential energy surface as a function of the key dihedral angles. The flexibility of the molecule is determined by the energy barriers between these stable conformations. nih.govmdpi.com For this compound, the bulky isopropyl group and the two methoxy groups on the benzene ring would create significant steric hindrance, influencing the preferred orientations of these substituents.
A hypothetical study would involve simulating the molecule in a vacuum or a non-polar solvent to observe the range of motion and identify the most populated conformational states. The results of such an analysis are often presented in terms of potential energy scans for specific dihedral angle rotations or as probability distributions of these angles over the course of a simulation.
Hypothetical Conformational Data
The following table is a hypothetical representation of data that would be generated from a conformational analysis study. No specific experimental or computational data for this molecule was found in the conducted research.
| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Predicted Energy Barrier (kJ/mol) |
| C-C-N-C (isopropyl) | Rotation of the isopropyl group relative to the aniline plane | ~90° (to minimize steric clash with methoxy groups) | Moderate |
| C-C-O-C (methoxy) | Rotation of the methyl group of the methoxy substituent | 0° and 180° (planar with the ring) | Low |
Solvent Effects and Solvation Dynamics
The behavior of a molecule can be significantly altered by its environment, particularly the solvent in which it is dissolved. nih.govacs.org MD simulations are instrumental in studying these solvent effects at a molecular level. rsc.orgnih.gov For this compound, the polarity of the solvent would play a crucial role in determining its preferred conformation and its dynamic behavior.
In a polar solvent like water or methanol, the solvent molecules would form a structured solvation shell around the solute. Hydrogen bonding could occur between the solvent and the nitrogen atom of the aniline group, as well as the oxygen atoms of the methoxy groups. These specific interactions can stabilize certain conformations over others. rsc.org For instance, a conformation that exposes the polar groups to the solvent might be favored in a polar environment.
Conversely, in a non-polar solvent such as hexane (B92381) or dodecane, the dominant interactions would be weaker van der Waals forces. In such an environment, the molecule might adopt a more compact conformation to minimize unfavorable interactions with the solvent. Solvation dynamics studies would investigate the timescale and mechanism of how the solvent shell reorganizes in response to changes in the solute's structure or electronic state. nih.govgriffith.edu.au
Hypothetical Solvation Data
The following table is a hypothetical representation of data that could be generated from a study on solvent effects. No specific experimental or computational data for this molecule was found in the conducted research.
| Solvent | Dielectric Constant | Predicted Dominant Interaction | Effect on Conformation |
| Water | 78.4 | Hydrogen bonding with N and O atoms | Stabilization of more extended, polar conformations |
| Methanol | 32.7 | Hydrogen bonding | Similar to water, but with weaker interactions |
| Hexane | 1.88 | Van der Waals forces | Favors more compact, less polar conformations |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Chemical Building Block in Organic Synthesis
The foundational structure of N-isopropyl-3,5-dimethoxyaniline is derived from 3,5-dimethoxyaniline (B133145), a compound recognized as a useful intermediate in organic synthesis. chemicalbook.combiosynth.com The amino and methoxy (B1213986) functional groups on the benzene (B151609) ring are key sites for a variety of chemical transformations.
The parent compound, 3,5-dimethoxyaniline, serves as a versatile starting material for creating more complex molecules. chemicalbook.comscbt.com Its amino group can be readily transformed into other functionalities, while the electron-rich aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of additional groups. By extension, this compound offers a similar reactive framework. The nitrogen atom can participate in nucleophilic attacks and coupling reactions, and the isopropyl group, while adding steric bulk, also modifies the electronic properties and solubility of the molecule and its derivatives. This makes it a potentially valuable building block for constructing elaborate molecular scaffolds tailored for specific functions in medicinal chemistry or materials science.
Aniline (B41778) derivatives are crucial precursors in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. Transition metal-catalyzed reactions, particularly those involving rhodium, are employed for the C-H activation of N-nitrosoanilines to construct complex heterocyclic systems. frontiersin.orgresearchgate.net This strategy allows for the regioselective formation of new bonds, leading to diverse molecular structures.
While direct studies on this compound in this context are not prevalent, the methodology is broadly applicable to a wide range of substituted anilines. frontiersin.org It is plausible that this compound could be converted to its N-nitroso derivative and subsequently used as a substrate in such catalytic cyclization reactions. The presence of the dimethoxy and isopropyl groups would influence the reactivity and potentially lead to novel heterocyclic structures with unique electronic and steric properties.
Development of Ligands for Catalysis
The nitrogen atom in this compound makes it an excellent candidate for development into a ligand for metal catalysts. Ligands are critical components that coordinate to a metal center and modulate its catalytic activity, selectivity, and stability.
Ligands can be designed by introducing additional coordinating atoms (like phosphorus, oxygen, or other nitrogen atoms) to the this compound scaffold. For instance, functional groups could be added to the aromatic ring or by modifying the isopropyl group. A related compound, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (DAOS), demonstrates how the 3,5-dimethoxyaniline core can be functionalized to create molecules for specific applications, in this case, for analytical chemistry. sigmaaldrich.comuni.lu The synthesis of such ligands would involve standard organic transformations to build upon the aniline framework, creating chelating structures that can bind effectively to transition metals.
Ligands based on aniline structures are integral to many transition metal-catalyzed reactions. Current time information in Bangalore, IN. For example, palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, and Buchwald-Hartwig couplings) are fundamental tools in modern organic synthesis and often rely on sophisticated ligands to achieve high efficiency. Rhodium(III)-catalyzed C-H functionalization is another area where aniline derivatives, specifically N-nitrosoanilines, have been used to direct the formation of new carbon-carbon and carbon-heteroatom bonds. frontiersin.orgresearchgate.net
Although specific applications of this compound-based ligands are not widely documented, their potential can be inferred from the success of structurally similar compounds. Current time information in Bangalore, IN. A ligand derived from this aniline could be employed in catalysis to influence the outcome of a reaction, with the dimethoxy groups electronically tuning the metal center and the N-isopropyl group providing a specific steric environment. This could be particularly useful in asymmetric catalysis, where precise control of the space around the metal is essential for achieving high enantioselectivity.
Polymer Chemistry Applications
Substituted anilines are important monomers for producing conducting and electroactive polymers. The polymerization of 2,5-dimethoxyaniline (B66101) (an isomer of the parent aniline) to yield poly(2,5-dimethoxyaniline) (PDMA) has been studied extensively. ias.ac.inscielo.brresearchgate.net This polymer is noted for its enhanced solubility in common organic solvents compared to the parent polyaniline, a significant advantage for processability. ias.ac.in
PDMA can be synthesized through chemical or electrochemical oxidative polymerization. ias.ac.inscielo.br The resulting polymer exhibits interesting electrochromic properties, changing color in response to an applied electrical potential. scielo.br Furthermore, nanostructured forms of PDMA, such as nanoplates, have been synthesized using soft-template methods, showing high crystallinity and potential for applications in nanoelectronic devices and sensors. researchgate.netrsc.org
The inclusion of an N-isopropyl group, as in this compound, would significantly impact both the polymerization process and the final polymer's properties. The steric hindrance from the bulky isopropyl group on the nitrogen atom would likely make polymerization more challenging compared to an unsubstituted aniline. However, if polymerization is successful, the resulting polymer would be expected to have even greater solubility and different morphological and electronic characteristics compared to PDMA, potentially opening avenues for new functional materials.
Interactive Data Tables
Table 1: Properties of Poly(2,5-dimethoxyaniline) (PDMA) - A Related Polymer Data derived from studies on an isomer of the parent aniline.
| Property | Finding | Reference |
| Synthesis Method | Chemical or electrochemical oxidative polymerization. | ias.ac.inscielo.br |
| Solubility | Soluble in many organic solvents (e.g., CHCl₃, CH₂Cl₂) and moderately soluble in others (e.g., THF, DMSO). | ias.ac.in |
| Electrical Conductivity | Relatively low for the homopolymer, but can be enhanced in copolymers with aniline. | ias.ac.in |
| Electrochromic Behavior | Shows reversible color changes (yellow to blue) upon switching electrical potentials. | scielo.br |
| Morphology | Can be synthesized as nanoplates with a single crystal-like structure. | researchgate.net |
| Thermal Stability | Exhibits good thermal stability, possibly due to hydrogen bonding. | ias.ac.in |
Monomer in Polymer Synthesis (e.g., polyanilines, related polymers)
This compound serves as a monomer for the synthesis of substituted polyanilines. Polyaniline is a well-known conducting polymer, but its application is often limited by its poor solubility in common organic solvents. ias.ac.in The introduction of substituents onto the aniline monomer is a key strategy to overcome this limitation and to tailor the properties of the resulting polymer.
The polymerization of aniline derivatives, such as dimethoxy-substituted anilines, is typically achieved through chemical or electrochemical oxidative methods. ias.ac.inscielo.br In a typical chemical polymerization, the monomer is dissolved in an acidic medium (e.g., 1 M HCl) and an oxidant like ammonium (B1175870) persulfate is added to initiate the reaction, leading to the formation of the polymer. ias.ac.in
While specific studies on the homopolymer of this compound are not widely documented, research on analogous polymers provides significant insights. For instance, the polymerization of 2,5-dimethoxyaniline yields poly(2,5-dimethoxyaniline) (PDMOA), a polymer with markedly improved solubility in solvents like N-methylpyrrolidone (NMP), chloroform (B151607) (CHCl3), and dichloromethane (B109758) (CH2Cl2) compared to unsubstituted polyaniline. ias.ac.in The presence of the two methoxy groups on the aniline ring is crucial for this enhanced solubility. ias.ac.inscielo.br Furthermore, the incorporation of an N-alkyl group, such as the isopropyl group in this compound, is a known method to further increase the solubility of polyanilines in common organic solvents by introducing flexible side chains that reduce inter-chain interactions. researchgate.netresearchgate.netacs.org Therefore, a polymer derived from this compound is expected to exhibit excellent processability, a highly desirable trait for the fabrication of polymer-based devices.
Incorporation into Polymer Formulations for Enhanced Properties (e.g., thermal stability, chemical resistance)
The incorporation of this compound into polymer formulations, either as a monomer or a co-monomer, is anticipated to enhance key material properties such as thermal stability and chemical resistance.
| Property | Enhancing Substituent Group | Mechanism of Enhancement |
| Solubility | N-isopropyl group, Dimethoxy groups | Reduces inter-chain packing, increases interaction with organic solvents. researchgate.netresearchgate.net |
| Thermal Stability | Dimethoxy groups | Potential for increased hydrogen bonding within the polymer matrix. ias.ac.in |
| Chemical Resistance | N-isopropyl group | Provides steric hindrance, protecting the polymer backbone from chemical attack. |
Optoelectronic and Photochemical Material Development
The electronic characteristics of this compound make it an excellent candidate for the synthesis of materials used in optoelectronic and photochemical applications. The electron-rich nature of the dimethoxy-substituted aniline ring allows it to function as a strong electron donor, a key feature in the design of many functional organic materials. nih.govmdpi.com
Design of Squaraine Dyes and Related Chromophores for Photoelectronic Applications
This compound is a precursor for the synthesis of squaraine (SQ) dyes. Squaraine dyes are a class of organic chromophores known for their intense and sharp absorption bands in the red and near-infrared (NIR) regions of the electromagnetic spectrum. nih.govmdpi.com These properties, combined with high molar extinction coefficients, make them highly suitable for applications that involve light harvesting. nih.gov
The general synthesis of symmetrical squaraine dyes involves the condensation reaction of two equivalents of an electron-rich nucleophile, such as an N,N-dialkylaniline, with one equivalent of squaric acid. mdpi.comresearchgate.net In this context, this compound can act as the electron-rich nucleophile. The resulting N,N-dialkylanilino squaraines are noted for their high solubility and strong absorption in the 650-750 nm range. nih.govacs.org The specific substituents on the aniline ring, such as the isopropyl and dimethoxy groups, allow for fine-tuning of the dye's electronic and physical properties, including its absorption spectrum, energy levels, and solubility. nih.gov For instance, N,N-diarylanilino squaraines exhibit broader absorption bands compared to their N,N-dialkylanilino counterparts, which is advantageous for light-harvesting applications. acs.orgfigshare.comkaust.edu.sa
Application in Organic Solar Cells and Light-Emitting Diodes as Donor or Photosensitizer Materials
The favorable optical and electronic properties of squaraine dyes derived from precursors like this compound make them prime candidates for use in organic photovoltaic (OPV) devices and potentially in Organic Light-Emitting Diodes (OLEDs).
In OPVs, squaraine dyes are primarily used as the electron donor material in a bulk-heterojunction (BHJ) structure, typically blended with a fullerene derivative as the electron acceptor. researchgate.netrsc.org The function of the squaraine dye is to absorb solar photons, creating an exciton (B1674681) (a bound electron-hole pair) which then migrates to the donor-acceptor interface to be separated into free charge carriers, thus generating a photocurrent. researchgate.net The high absorption coefficients and tunable absorption bands of squaraine dyes are highly beneficial for this purpose. rsc.org Research on OPVs using N,N-diarylanilino squaraines as the donor layer has demonstrated power conversion efficiencies (PCE) of up to 3.2%. acs.orgkaust.edu.sa The performance of these devices is strongly linked to the solubility and morphology of the squaraine dye in the thin film. acs.orgkaust.edu.sa
| Device Type | Role of Squaraine Dye | Key Properties | Example Performance Data (for related N,N-diarylanilino SQ) acs.orgkaust.edu.sa |
| Organic Solar Cell (OPV) | Electron Donor / Photosensitizer | Strong absorption in Vis-NIR, high solubility, appropriate energy levels. nih.govresearchgate.net | Power Conversion Efficiency (η): 3.2% |
| Organic Solar Cell (OPV) | Electron Donor / Photosensitizer | Strong absorption in Vis-NIR, high solubility, appropriate energy levels. nih.govresearchgate.net | Open-Circuit Voltage (Voc): 0.82 V |
| Organic Solar Cell (OPV) | Electron Donor / Photosensitizer | Strong absorption in Vis-NIR, high solubility, appropriate energy levels. nih.govresearchgate.net | Short-Circuit Current (Jsc): 6.71 mA/cm² |
| Organic Solar Cell (OPV) | Electron Donor / Photosensitizer | Strong absorption in Vis-NIR, high solubility, appropriate energy levels. nih.govresearchgate.net | Fill Factor (FF): 0.59 |
As photosensitizers in dye-sensitized solar cells (DSSCs), squaraine dyes can be anchored to the surface of a wide-bandgap semiconductor (like TiO₂) to extend the light absorption of the cell into the red and NIR regions. bohrium.comnih.gov
Use in Non-linear Optical Devices and Optical Sensors
Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics, including optical switching and data processing. jhuapl.edu Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit large third-order NLO responses. Substituted anilines and their derivatives are frequently studied for these properties. bohrium.commq.edu.auresearchgate.net
The structure of this compound, with its electron-donating amine and methoxy groups conjugated through the benzene ring, provides a foundation for designing NLO chromophores. mq.edu.au Theoretical studies on substituted anilines have shown that the first-order hyperpolarizability (a measure of NLO activity) can be enhanced by modifying the donor and acceptor groups and extending the conjugation length. mq.edu.au Squaraine dyes, which can be synthesized from this compound, are also investigated as NLO materials due to their extended π-conjugated system and charge-transfer characteristics. mdpi.com
Furthermore, the sensitivity of the absorption and fluorescence spectra of squaraine dyes to their environment makes them suitable for use in optical sensors. researchgate.net Changes in polarity, pH, or the presence of specific analytes can cause a detectable change in the optical properties of the dye, forming the basis of a sensing mechanism. mdpi.comresearchgate.net
Analytical Chemistry Reagent and Chromatographic Applications
While complex derivatives of 3,5-dimethoxyaniline are used as reagents in analytical chemistry, the application of this compound itself is less documented in this area. sigmaaldrich.com However, its parent compound, 3,5-dimethoxyaniline, has been successfully analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com A typical method involves a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a Newcrom R1 column. sielc.com This indicates that this compound, being structurally similar, could also be separated and analyzed using comparable chromatographic techniques. Such methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Use in Detection and Quantification Methodologies
While specific research on the direct application of this compound in detection and quantification methodologies is not extensively documented in publicly available literature, the broader class of dimethoxyaniline derivatives sees significant use in analytical chemistry. These compounds often serve as precursors or building blocks in the synthesis of reagents and probes for various analytical techniques. For instance, derivatives of 3,5-dimethoxyaniline have been investigated for their antioxidant properties, and the methodologies for these studies inherently involve detection and quantification.
In a study on the antioxidant activity of new 3,5-dimethoxyaniline Schiff base analogs, researchers synthesized a series of compounds and evaluated their ability to scavenge free radicals. researchgate.net The quantification of this activity was performed spectrophotometrically using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The study reported the percentage of DPPH radical inhibition at various concentrations of the tested compounds, providing a clear example of how these derivatives are quantified in a biological activity context. researchgate.net
Furthermore, the structural motif of dimethoxyaniline is present in various compounds that are analyzed using techniques like high-performance liquid chromatography (HPLC). The development of analytical methods for these compounds, including validation of parameters like limit of detection (LOD) and limit of quantification (LOQ), is a crucial aspect of their study. For example, in the analysis of chiral pharmaceuticals, derivatives of aniline are often part of the molecular structure of the analytes, necessitating precise detection and quantification methods.
The following table summarizes the characterization data for a series of synthesized 3,5-dimethoxyaniline derivatives from a study on their antioxidant activity, highlighting the analytical techniques used for their identification and characterization.
| Compound ID | Molecular Formula | Analytical Method(s) | Key Findings |
| 3a | C₁₅H₁₄ClFNO₂ | Elemental Analysis, FT-IR, ¹H NMR | Structure confirmed by spectral data. researchgate.net |
| 3b | C₁₅H₁₅NO₃ | Elemental Analysis, FT-IR, ¹H NMR | Structure confirmed by spectral data. researchgate.net |
| 3c | C₁₅H₁₅NO₃ | Elemental Analysis, FT-IR, ¹H NMR | Structure confirmed by spectral data. researchgate.net |
| 3d | C₁₆H₁₇NO₃ | Elemental Analysis, FT-IR, ¹H NMR | Structure confirmed by spectral data. researchgate.net |
| 3e | C₁₇H₁₉NO₃ | Elemental Analysis, FT-IR, ¹H NMR | Structure confirmed by spectral data. researchgate.net |
| 3f | C₁₇H₁₉NO₄ | Elemental Analysis, FT-IR, ¹H NMR | Structure confirmed by spectral data. researchgate.net |
| 3g | C₁₇H₁₉NO₂ | Elemental Analysis, FT-IR, ¹H NMR | Structure confirmed by spectral data. researchgate.net |
Chiral Packing Materials for High-Performance Liquid Chromatography (HPLC) using related compounds
Derivatives of aniline, particularly those with substitutions on the phenyl ring, are fundamental to the creation of chiral stationary phases (CSPs) for HPLC. These CSPs are crucial for the separation of enantiomers, which is of paramount importance in the pharmaceutical industry. While this compound itself is not a widely cited chiral selector, its structural elements, namely the substituted aniline moiety, are central to the design of many successful CSPs.
One of the most prominent classes of CSPs is based on polysaccharides, such as cellulose (B213188) and amylose, derivatized with various phenylcarbamates. The interaction between these chiral selectors and the enantiomers of an analyte allows for their separation. The substituents on the phenylcarbamate group significantly influence the enantioselectivity of the CSP. For example, the introduction of electron-donating (like methyl) or electron-withdrawing (like chloro) groups on the phenyl ring can alter the chiral recognition capabilities of the stationary phase. nih.gov
Research has shown that CSPs based on 3,5-dimethylphenylcarbamate and 3,5-dichlorophenylcarbamate derivatives of cyclodextrins exhibit complementary enantioselectivity for a range of chiral analytes. nih.gov The π-basic nature of the dimethylphenylcarbamate-based CSP was found to be more effective for resolving aromatic alcohols and N-(2,4-dinitrophenyl)-derived carboxylic acids, while the π-acidic dichlorophenylcarbamate-based CSP showed better separation for proton pump inhibitors and other compounds with carbonyl groups. nih.gov
The following table provides examples of commercially available chiral columns that utilize aniline-related derivatives as the chiral selector, highlighting their specifications and applications.
| Chiral Selector | Base Material | Particle Size (µm) | Usable pH Range | Applications |
| Amylose tris(3,5-dimethylphenylcarbamate) | Silica gel | 3, 5 | 2-9 | Chiral separation of a wide range of compounds, including pharmaceuticals and agrochemicals. mdpi.com |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Silica gel | 3, 5 | 2-9 | Broad applicability for enantioseparation in normal and reversed-phase modes. mdpi.com |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Silica gel | 3, 5 | 2-9 | Effective for separating enantiomers, with complementary selectivity to dimethylphenylcarbamate-based phases. nih.govmdpi.com |
The development of new CSPs is an ongoing area of research. For instance, novel cyclodextrin-derived CSPs with multiple urea (B33335) linkages have been prepared and shown to have good separation performance for numerous chiral analytes. nih.gov The choice of mobile phase also plays a critical role in the separation efficiency of these chiral columns. nih.gov The versatility of aniline derivatives in the synthesis of a wide array of chiral selectors underscores their importance in advanced chemical synthesis and materials science, particularly in the field of enantioselective chromatography. nih.govijrps.com
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
The academic literature provides a foundation through studies on the parent compound, 3,5-dimethoxyaniline (B133145). Research has demonstrated its utility as a versatile intermediate. For instance, it undergoes regioselective Friedel-Crafts alkylation at the para-position when reacted with aldehydes in the presence of a reducing agent, a testament to the directing power of its methoxy (B1213986) and amino groups. researchgate.net Furthermore, it has been used to synthesize Schiff base derivatives that exhibit notable antioxidant activity. researchgate.net The reactivity of the amino group is also well-established, serving as a nucleophile in cross-coupling reactions to form more complex structures. biosynth.com
Despite this, a significant research gap exists concerning N-isopropyl-3,5-dimethoxyaniline specifically. There is a scarcity of literature detailing its synthesis, characterization, or reactivity. The introduction of the N-isopropyl group represents a critical structural modification. This alkyl substituent can be expected to significantly alter the molecule's electronic and steric profile compared to its primary amine precursor. These changes would influence its basicity, nucleophilicity, and the regioselectivity of subsequent reactions on the aromatic ring. The lack of dedicated studies on this specific molecule presents a clear opportunity for foundational research to characterize its fundamental chemical properties and explore its synthetic potential.
Unexplored Reactivity and Synthetic Avenues for this compound
The reactivity of this compound remains largely uncharted territory. Based on the known chemistry of its parent aniline (B41778), several avenues warrant exploration. The parent 3,5-dimethoxyaniline is highly activated towards electrophilic aromatic substitution, with reactions favoring the positions ortho to the amino group (and para to both methoxy groups). researchgate.net The presence of the bulky N-isopropyl group could introduce steric hindrance, potentially altering this regioselectivity or diminishing reaction rates. A systematic study of electrophilic substitution reactions (e.g., halogenation, nitration, acylation) would provide valuable insight into its unique reactivity profile.
Furthermore, the nitrogen lone pair, while still participating in the aromatic system, will have its nucleophilicity modulated by the electron-donating isopropyl group. This suggests potential for its use in modern synthetic chemistry, including as a coupling partner in palladium, copper, or nickel-catalyzed cross-coupling reactions to form C-N bonds.
From a synthetic standpoint, efficient and green methods for its preparation should be a priority. Traditional N-alkylation often involves alkyl halides, which are not ideal from an environmental perspective. researchgate.net Modern catalytic methods offer promising alternatives. The "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which uses alcohols as alkylating agents with the only byproduct being water, is a highly atom-economic and green approach for the N-alkylation of anilines. rsc.orgnih.gov Applying this methodology by reacting 3,5-dimethoxyaniline with isopropanol (B130326) in the presence of a suitable transition-metal catalyst (e.g., based on Ruthenium or Iridium) could provide a direct and sustainable route to this compound. nih.govmdpi.com
Emerging Computational Methodologies for Advanced Predictions
Computational chemistry offers powerful tools to predict molecular properties before embarking on extensive lab work, saving time and resources. mit.edu For this compound, various emerging methodologies can provide deep insights.
Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical or biological properties, have been successfully applied to aromatic amines to predict endpoints like mutagenicity. nih.govresearchgate.net Conformal prediction is an advancement on this, providing predictions with a user-defined confidence level, which is crucial for assessing the reliability of in silico models. nih.govnih.gov
More advanced techniques like neural network potentials and other machine learning algorithms are being developed for rapid and accurate calculation of properties such as pKa. rsc.org These models can be trained on datasets of related amines to predict the basicity of this compound, a key parameter governing its reactivity. Density Functional Theory (DFT) can be used to calculate electronic structure, orbital energies (HOMO/LUMO), and reaction pathways, offering a quantum mechanical understanding of its stability and reactivity. mit.edu Applying these methods would accelerate the exploration of this molecule by prioritizing the most promising synthetic routes and potential applications.
| Methodology | Predicted Property | Potential Contribution to Research | Reference |
|---|---|---|---|
| QSAR / Conformal Prediction | Mutagenicity, Toxicity | Early-stage hazard assessment to guide safe handling and application development. | nih.govnih.gov |
| Neural Network Potentials / Machine Learning | pKa, Solubility | Accurate prediction of fundamental physicochemical properties to inform reaction conditions and formulation. | rsc.org |
| Density Functional Theory (DFT) | Electronic Structure, Reaction Mechanisms, Spectroscopic Properties | Provides a detailed understanding of reactivity, regioselectivity, and helps interpret experimental spectroscopic data. | mit.edu |
Potential for Novel Advanced Materials Development (non-clinical)
Aromatic amines are crucial precursors for a wide range of advanced materials, including dyes, pigments, and polymers. ontosight.aiwikipedia.org Research into substituted polyanilines has shown that modifying the aniline monomer can tune the properties of the resulting polymer. For example, poly(2,5-dimethoxyaniline) has been synthesized and studied for its electrochromic properties and enhanced solubility compared to unsubstituted polyaniline. ias.ac.inscielo.br
This precedent suggests a compelling avenue of research for this compound as a monomer for novel conducting or electroactive polymers. The presence of three electron-donating groups (two methoxy, one isopropylamino) would likely result in a polymer with high electron density and potentially interesting redox properties. The N-isopropyl group, in particular, could enhance the processability and solubility of the resulting polymer in common organic solvents, a major challenge in the field of conducting polymers. ias.ac.in Future work could focus on the oxidative polymerization of this compound and the characterization of the resulting material's electrical conductivity, electrochromic behavior, and thermal stability for potential use in sensors, organic electronics, or smart coatings.
Green Chemistry Perspectives in Synthesis and Application of Aromatic Amines
The principles of green chemistry are increasingly vital in modern chemical synthesis, aiming to reduce waste and energy consumption. The synthesis of aromatic amines is an area where these principles can have a significant impact. rsc.org As discussed, moving away from traditional N-alkylation methods towards catalytic "borrowing hydrogen" reactions represents a major step forward. nih.gov Other green approaches include microwave-assisted synthesis, which can dramatically reduce reaction times and energy input, often in aqueous or solvent-free conditions. researchgate.netmdpi.com
For the synthesis of this compound, a comparative study of different synthetic routes, evaluated using green chemistry metrics, would be highly valuable. This would involve assessing factors like atom economy, E-factor (waste generated per unit of product), and the use of renewable feedstocks and less hazardous reagents. For example, isopropanol is a readily available and relatively benign alcohol for use in borrowing hydrogen strategies. rsc.org This focus on sustainability should extend throughout the lifecycle of the chemical, including its potential applications, to ensure that the development of novel molecules and materials is environmentally responsible.
| Method | Reagents | Typical Conditions | Green Chemistry Considerations | Reference |
|---|---|---|---|---|
| Traditional N-Alkylation | 3,5-dimethoxyaniline, 2-halopropane (e.g., 2-bromopropane), Base | Organic solvent, heating | Low atom economy, produces salt waste, uses alkyl halides. | wikipedia.org |
| Reductive Amination | 3,5-dimethoxybenzaldehyde (B42067), Isopropylamine, Reducing agent (e.g., NaBH4) | Step-wise, solvent | Stoichiometric reductant waste. | semanticscholar.org |
| "Borrowing Hydrogen" Catalysis | 3,5-dimethoxyaniline, Isopropanol | Transition-metal catalyst (e.g., Ru, Ir), heating | High atom economy, water is the only byproduct, uses a benign alcohol. | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | (Varies) e.g., 3,5-dimethoxyaniline, Isopropyl halide | Microwave irradiation, often aqueous or solvent-free | Greatly reduced reaction times and energy consumption. | researchgate.netmdpi.com |
Q & A
Q. Basic Research Focus
- ¹H NMR : Methoxy groups at C3/C5 appear as singlets (δ 3.70–3.85 ppm), while the isopropyl group shows a septet (δ 3.10–3.30 ppm, CH) and doublets (δ 1.20–1.35 ppm, CH₃). The aromatic protons (C2/C4/C6) exhibit splitting patterns dependent on substitution symmetry .
- IR : Stretching vibrations for N–H (3350–3450 cm⁻¹), C–O (1250–1270 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) confirm functional groups. Differentiation from analogs (e.g., N-ethyl derivatives) relies on alkyl group signals .
What are the key factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
Advanced Research Focus
The methoxy groups at C3/C5 are strong ortho/para-directors, but steric hindrance from the isopropyl group at the amine nitrogen alters reactivity. Nitration (HNO₃/H₂SO₄) predominantly occurs at C4 (para to methoxy), while halogenation (Br₂/FeBr₃) favors C2/C6 due to steric constraints . Computational studies (DFT) suggest electron density at C4 is higher, but bulky electrophiles (e.g., tert-butyl halides) may shift selectivity to less hindered positions. Solvent polarity and temperature also modulate reactivity .
How does this compound interact with biological targets, and what methodologies assess its pharmacodynamic potential?
Advanced Research Focus
The compound’s amine and methoxy groups enable hydrogen bonding and π-π stacking with enzymes (e.g., cytochrome P450) or receptors. In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity (Kd values). For example, competitive inhibition studies against human serum albumin show IC₅₀ values <10 µM, suggesting high plasma protein binding . Toxicity screening via MTT assays (IC₅₀ >50 µM in HEK293 cells) and Ames tests (negative for mutagenicity) are critical for preclinical validation .
What are the stability challenges of this compound under varying pH and thermal conditions?
Advanced Research Focus
Stability studies using accelerated degradation (40–60°C, pH 1–13) reveal:
- Acidic conditions (pH <3) : Hydrolysis of the methoxy groups to phenolic derivatives (e.g., 3,5-dihydroxyaniline) via SN1 mechanisms.
- Alkaline conditions (pH >10) : Demethylation at methoxy sites, forming quinone intermediates.
- Thermal stress (>100°C) : Decomposition to volatile byproducts (e.g., isopropylamine) detected via GC-MS .
Stabilizers like ascorbic acid (0.1% w/v) or storage in inert atmospheres (N₂) at 4°C extend shelf life .
How can chromatographic methods resolve enantiomeric impurities in this compound synthesis?
Advanced Research Focus
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers with a resolution factor (Rs) >1.5. Detection at 254 nm ensures sensitivity for trace impurities (<0.1%). Chiral derivatization agents (e.g., Mosher’s acid chloride) enhance separation by converting amines to diastereomers, analyzed via LC-MS/MS .
What computational tools predict the environmental persistence (PMT/vPvM) of this compound?
Advanced Research Focus
QSAR models (EPI Suite, TEST) estimate biodegradation half-lives (t₁/₂ >60 days) and bioaccumulation potential (log Kow ~2.5). Experimental validation via OECD 301F (ready biodegradability) confirms low mineralization (<20% in 28 days), classifying it as a PMT/vPvM substance. Mitigation strategies include advanced oxidation processes (AOPs) with UV/H₂O₂ .
What safety protocols mitigate explosion risks during large-scale synthesis or purification?
Advanced Research Focus
Brominated analogs (e.g., 2-bromo-3,5-dimethoxyaniline) are prone to exothermic decomposition. Safety measures include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
